2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide
Description
2-{[(4-Methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide is a sulfonamide-derived acetamide compound characterized by a phenylacetamide backbone linked to a sulfonyl-anilino moiety substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-19-12-14-20(15-13-19)28(25,26)23(18-10-6-3-7-11-18)16-21(24)22-17-8-4-2-5-9-17/h2-15H,16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLUNGFAJNSHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with aniline to form 4-methoxyphenylsulfonylaniline. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural features are compared below with related derivatives:
Pharmacological Activity Comparisons
- Analgesic Activity: Compound 35 (N-[4-(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) demonstrated analgesic efficacy comparable to paracetamol, attributed to its sulfonamide and piperazinyl groups .
- Antifungal Activity : N-(4-Methoxyphenyl)acetamide derivatives in –6 showed antifungal activity via dithiocarbamate linkages. The target’s sulfonyl group may offer different binding kinetics compared to sulfur-rich analogs .
- SIRT2 Inhibition : 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives () inhibit SIRT2, a cancer-related deacetylase. The target’s methoxyphenyl sulfonyl group could modulate selectivity compared to pyrimidinyl-thioether derivatives .
Biological Activity
2-{[(4-Methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of an appropriate sulfonamide with a phenylacetyl chloride derivative. The process may include several steps, including purification and characterization using techniques such as NMR and mass spectrometry to confirm the structure of the final product.
Antimicrobial Activity
Research indicates that derivatives of N-phenylacetamide, including those with sulfonamide moieties, exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study evaluated several N-phenylacetamide derivatives against Gram-positive and Gram-negative bacteria, revealing that some compounds had minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Streptococcus pneumoniae | 32 |
| Compound B | Pseudomonas aeruginosa | 64 |
| Compound C | Escherichia coli | 16 |
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been investigated through various in vitro assays. For example, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation .
Case Study:
A study involving a library of sulfonamide derivatives identified a compound with notable activity against multicellular spheroids, which are used as models for tumor growth. The compound led to a significant reduction in spheroid size, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the methoxy group on the phenyl ring enhances solubility and may improve interaction with biological targets. Additionally, variations in the sulfonamide group can affect potency against specific pathogens or cancer cells.
Q & A
Q. What approaches are used to assess the compound's potential in overcoming multidrug resistance in cancer therapeutics?
- Methodological Answer : P-glycoprotein (P-gp) inhibition assays (calcein-AM uptake in MDCK-MDR1 cells) evaluate efflux blockade. Synergy studies (Chou-Talalay method) with doxorubicin quantify combination indices (CI <1 indicates synergy). Resistance induction is monitored via long-term culture under sublethal doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
